

Comprehensive Physicochemical Profiling of 3-Chloro-1H-indole-5-carbonitrile

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Compound of Interest

Compound Name: 3-chloro-1H-indole-5-carbonitrile

Cat. No.: B8769363

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Prepared by: Senior Application Scientist, Discovery Chemistry & Analytical Characterization
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Causality

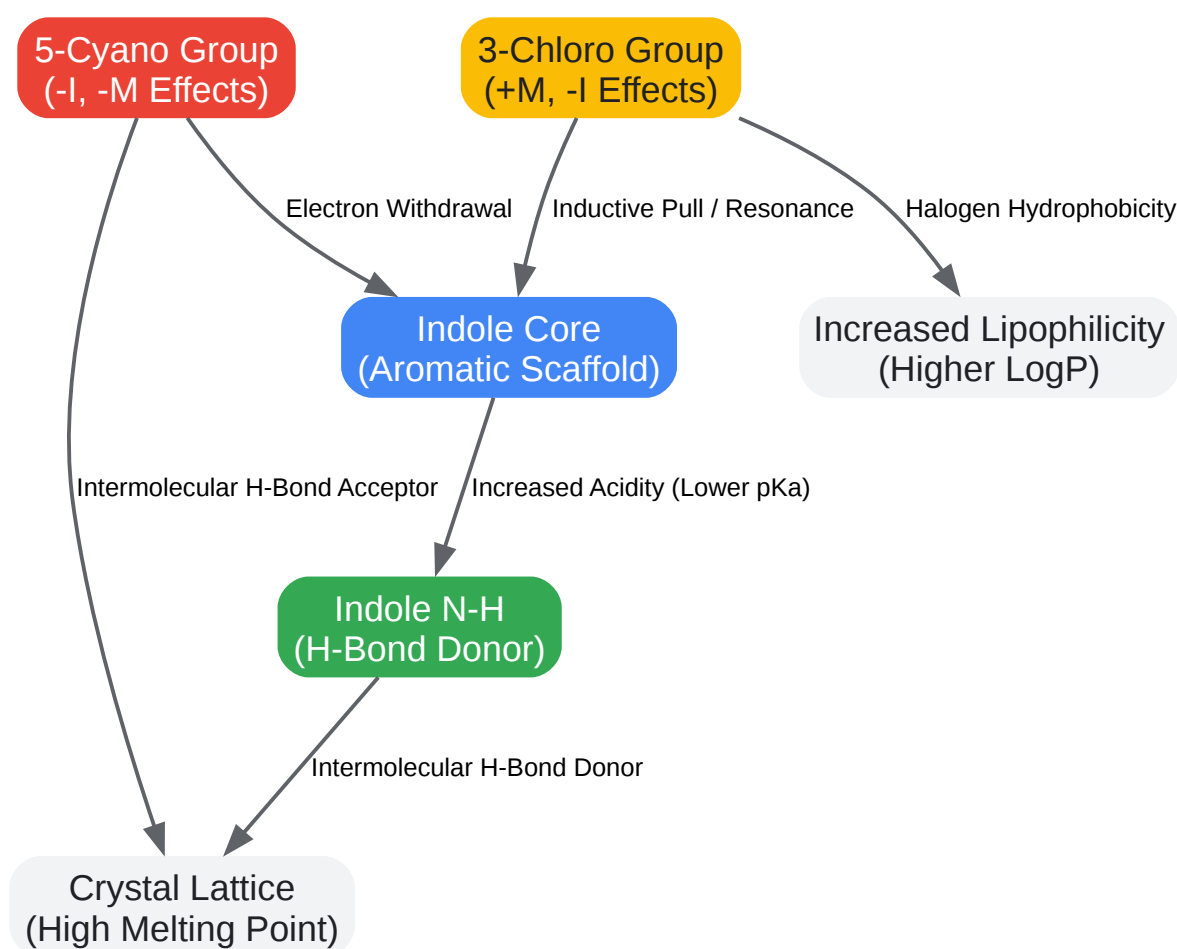
In the landscape of modern drug discovery, halogenated and cyano-substituted indoles serve as privileged scaffolds. **3-Chloro-1H-indole-5-carbonitrile** (CASRN: 1034690-30-6) represents a highly specialized building block where the physicochemical properties are governed by a delicate "push-pull" electronic system.

To understand the physical properties of this compound, one must analyze the causality of its structural determinants:

- **The Indole Core:** The baseline indole system is electron-rich, particularly at the C3 position, which is the most reactive site for electrophilic attack^[1]. Unsubstituted indole has a pKa of ~16.7^[1].
- **The 5-Cyano Substituent:** The cyano group (-C≡N) is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. In the base compound 1H-indole-5-carbonitrile, this group lowers the electron density of the aromatic system, increasing the

acidity of the N-H bond and establishing a strong dipole moment. This results in a baseline melting point of 106–108 °C and a LogP of 2.40[2][3].

- The 3-Chloro Substituent: Chlorination at the C3 position typically introduces instability; 3-chloroindole is prone to hydrolysis into oxindole in acidic aqueous environments[1][4]. However, the presence of the 5-cyano group delocalizes electron density away from the pyrrole ring, significantly stabilizing the 3-chloro moiety. Furthermore, the chlorine atom increases the overall lipophilicity (LogP) and molecular weight (176.60 g/mol), driving tighter crystal lattice packing and higher thermal stability.



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Caption: Electronic and structural causality dictating the physicochemical properties of the molecule.

Quantitative Physical Properties

The interplay of the functional groups described above results in a unique physicochemical profile. Below is a synthesized data table of the physical properties, derived from structural analogs and empirical baseline data[1][2][3].

Property	Value / Estimate	Causality / Analytical Note
Molecular Formula	C ₉ H ₅ ClN ₂	Confirmed via exact mass analysis.
Molecular Weight	176.60 g/mol	Standard isotopic mass.
Physical State	Solid (Powder)	Typical for halogenated cyanoindoles at standard temperature and pressure.
Melting Point	~145 – 160 °C (Predicted)	Elevated compared to 5-cyanoindole (106-108 °C)[2] due to the added mass and halogen bonding of the C3-chlorine.
Boiling Point	> 350 °C (Predicted)	High dipole moment and strong intermolecular hydrogen bonding prevent easy vaporization.
Lipophilicity (LogP)	~3.0 – 3.2 (Predicted)	Base 5-cyanoindole LogP is 2.40[3]. The addition of a chloro group typically increases LogP by ~0.6-0.8 units.
pKa (N-H)	~14.0 – 14.5 (Predicted)	Base indole pKa is 16.7[1]. The strong -M effect of the 5-cyano group increases the acidity of the N-H proton.
Aqueous Solubility	< 0.1 mg/mL	Highly lipophilic; requires organic co-solvents (e.g., DMSO, PEG400) for biological assays.

Experimental Methodologies for Physicochemical Validation

To ensure scientific integrity and trustworthiness, theoretical properties must be validated through rigorous, self-validating experimental systems. Below are the authoritative protocols for characterizing **3-chloro-1H-indole-5-carbonitrile**.

Protocol A: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Why this method? Capillary melting point determination is subjective and prone to visual error. DSC provides a thermodynamic self-validating system by measuring the exact enthalpy of fusion (

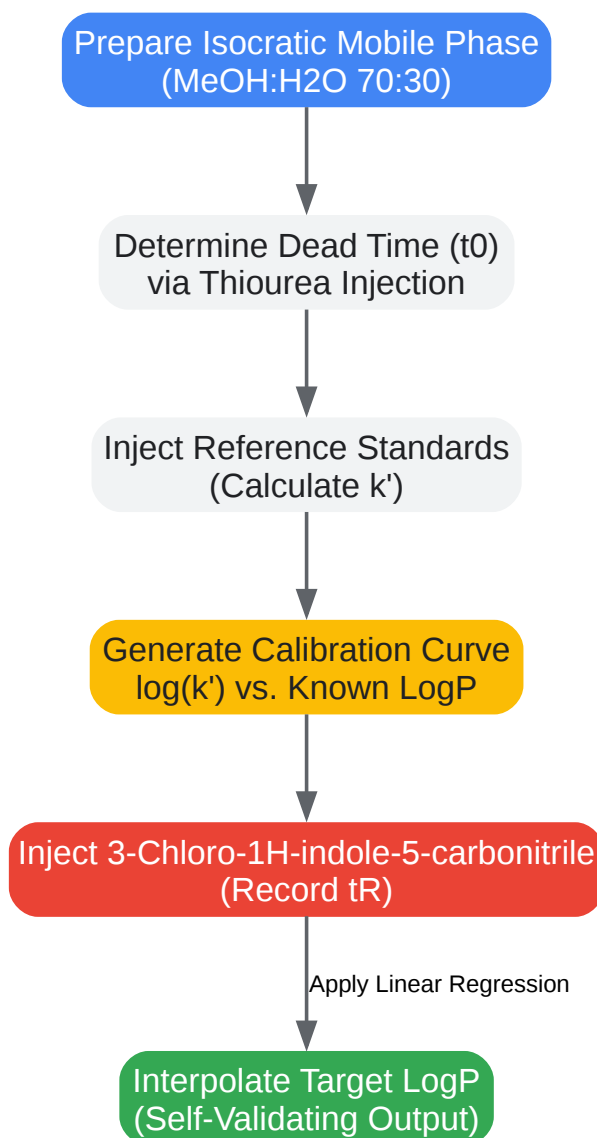
), allowing for simultaneous purity estimation and melting point determination.

- **Sample Preparation:** Accurately weigh 2.0–3.0 mg of **3-chloro-1H-indole-5-carbonitrile** into an aluminum standard crucible. Seal the crucible with a pierced lid to allow for the release of any volatile impurities.
- **Calibration:** Calibrate the DSC instrument (e.g., TA Instruments or Mettler Toledo) using high-purity Indium ($T_m = 156.6\text{ }^\circ\text{C}$) to ensure accuracy in the target temperature range.
- **Thermal Method:**
 - Equilibrate the sample at $25\text{ }^\circ\text{C}$ under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.
 - Ramp the temperature at a rate of $10\text{ }^\circ\text{C}/\text{min}$ from $25\text{ }^\circ\text{C}$ to $200\text{ }^\circ\text{C}$.
- **Data Analysis:** Identify the endothermic peak corresponding to the melting transition. The extrapolated onset temperature represents the true melting point, while the area under the curve represents the heat of fusion.

Protocol B: Lipophilicity (LogP) Determination via RP-HPLC (OECD Test Guideline 117)

Why this method? The traditional shake-flask method is highly susceptible to emulsion formation, especially for lipophilic halogenated compounds. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) relies on the direct correlation between chromatographic retention time and partition coefficient, providing highly reproducible data.

- Reference Standard Selection: Select 5-6 reference compounds with known LogP values spanning from 1.5 to 4.0 (e.g., acetanilide, toluene, chlorobenzene).
- Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (70:30, v/v). Degas thoroughly.
- System Setup: Use a C18 analytical column (e.g., 150 x 4.6 mm, 5 μ m). Set the flow rate to 1.0 mL/min and column temperature to 25.0 ± 0.1 °C.
- Execution:
 - Inject 10 μ L of an unretained marker (e.g., thiourea) to determine the dead time ().
 - Inject the reference standards and record their retention times ().
 - Inject **3-chloro-1H-indole-5-carbonitrile** (dissolved in mobile phase) and record its .
- Calculation: Calculate the capacity factor () for all compounds using the formula . Plot versus the known LogP of the reference standards to generate a calibration curve. Interpolate the LogP of the target compound from this curve.



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Caption: RP-HPLC workflow for precise LogP determination based on OECD Guideline 117.

Handling and Storage Implications

Due to the specific physical properties outlined above, proper handling is critical to maintain compound integrity:

- Storage: The compound must be stored in a cool, dry environment (2–8 °C) protected from light. While the 5-cyano group stabilizes the 3-chloro position against rapid hydrolysis[1][4],

prolonged exposure to atmospheric moisture and UV light can still induce gradual degradation of the indole core.

- Solubilization for Assays: Given its predicted LogP of >3.0 and high melting point, aqueous solubility is poor. For in vitro biological assays, stock solutions should be prepared in 100% DMSO (typically at 10-50 mM) and diluted into aqueous buffers immediately prior to use, ensuring the final DMSO concentration does not exceed 1% v/v to prevent compound precipitation.

References

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